molecular formula C10H19ClN2O B1528959 N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride CAS No. 137858-61-8

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

Cat. No.: B1528959
CAS No.: 137858-61-8
M. Wt: 218.72 g/mol
InChI Key: BOUVNEUTAFESQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves the reaction of 2-(1-pyrrolidinyl)cyclohexanone with hydroxylamine hydrochloride in ethanol . The reaction conditions typically include:

    Reagents: 2-(1-pyrrolidinyl)cyclohexanone, hydroxylamine hydrochloride

    Solvent: Ethanol

    Temperature: Room temperature

    Yield: Approximately 88%

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyrrolidine derivatives

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine
  • N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrobromide
  • N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydroiodide

Uniqueness

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its hydrobromide and hydroiodide counterparts .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVNEUTAFESQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Reactant of Route 2
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Reactant of Route 3
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Reactant of Route 4
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Reactant of Route 5
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Reactant of Route 6
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

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